
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine is a heterocyclic compound that combines the structural features of pyrimidine and quinoxaline. These two moieties are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine can be synthesized through a multi-step process involving the reaction of quinoxaline derivatives with chloropyrimidine. One common method involves the reaction of N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of water and methanol at temperatures ranging from 25 to 30°C. This reaction typically yields the desired compound with a high yield of 86.7% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium bicarbonate and N,N-dimethylformamide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide and quinoxaline-1,4-dioxide share structural similarities and biological activities.
Pyrimidine Derivatives: Compounds such as 2,4-dichloropyrimidine and 4,6-dimethylpyrimidine exhibit similar chemical properties and reactivity.
Uniqueness
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine stands out due to its combined structural features of pyrimidine and quinoxaline, which confer unique biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H8ClN5 |
|---|---|
Peso molecular |
257.68 g/mol |
Nombre IUPAC |
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C12H8ClN5/c13-12-16-4-3-11(18-12)17-8-1-2-9-10(7-8)15-6-5-14-9/h1-7H,(H,16,17,18) |
Clave InChI |
SMWKHMTVWXYEPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN=C2C=C1NC3=NC(=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
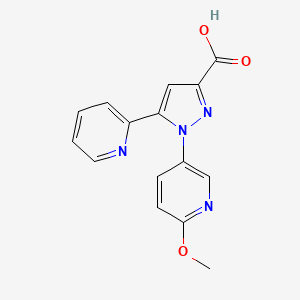
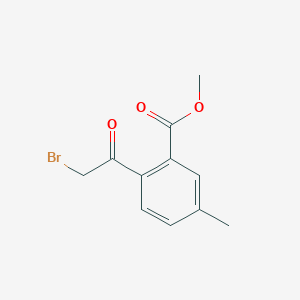
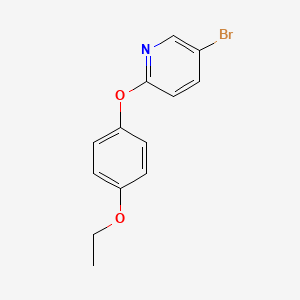
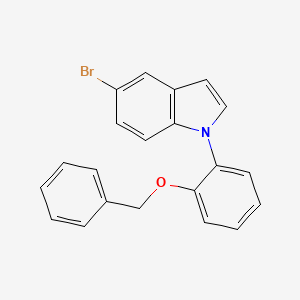
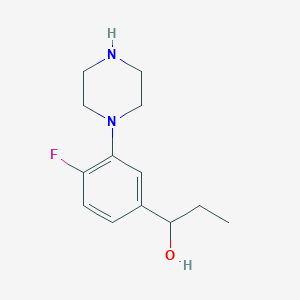
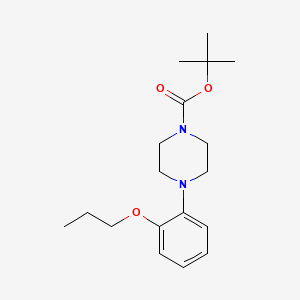
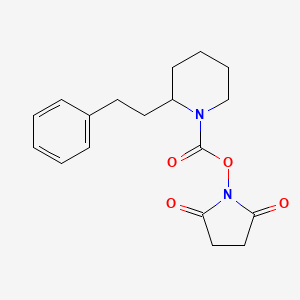
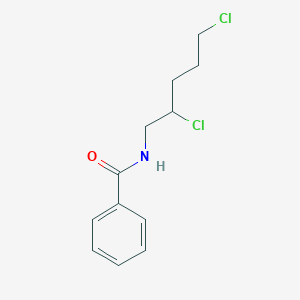
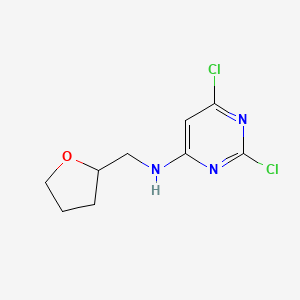
![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13883389.png)
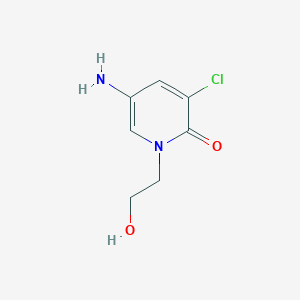
![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)
